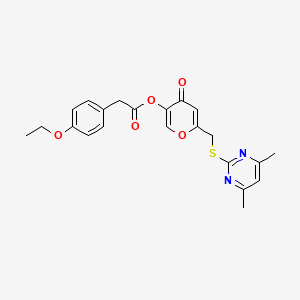

![molecular formula C19H18F3N3O3S B2860978 N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 478248-22-5](/img/structure/B2860978.png)

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

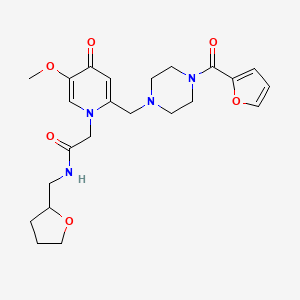

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide is an intriguing compound with a complex structure that combines sulfonyl, piperidine, and trifluoromethyl groups. The presence of these groups suggests potential activity in various chemical reactions and applications in scientific research.

Mécanisme D'action

Target of Action

The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a conflicting role in tumor cells, especially in hepatic liver cancer cells . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Action Environment

The action, efficacy, and stability of the compound are likely influenced by environmental factors such as the hypoxic conditions often found in tumor cells . The compound’s efficacy may be enhanced in such environments due to the role of HIF-1 in adapting to hypoxic conditions .

Méthodes De Préparation

The synthesis of N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide typically involves a multistep process, starting with the preparation of individual fragments, followed by their strategic assembly. One common synthetic route begins with the formation of a piperidine derivative through a reaction involving phenylsulfonyl chloride and piperidine. The piperidine derivative then undergoes further reaction with 3-(trifluoromethyl)benzaldehyde to form the desired hydrazide compound. Industrial production may involve optimizations to maximize yield and efficiency, though specific conditions can vary depending on the scale and desired purity.

Analyse Des Réactions Chimiques

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide participates in various chemical reactions:

Oxidation: : The compound can undergo oxidation reactions, potentially converting sulfonyl groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction of the piperidine ring or the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.

Substitution: : Halogenation, nitration, or other substitution reactions can occur, especially on the phenyl ring. Reagents for these reactions include bromine or sulfuric acid.

Hydrolysis: : Acidic or basic hydrolysis may decompose the compound into its constituent fragments.

Applications De Recherche Scientifique

In the realm of scientific research, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide has garnered attention for:

Chemistry: : Its structural motifs are useful in organic synthesis, particularly in the creation of complex molecules for medicinal chemistry.

Biology: : The compound's potential biological activity could be explored in enzyme inhibition or receptor binding studies.

Medicine: : While not necessarily a drug itself, it may serve as a lead compound for drug discovery, particularly due to its unique chemical features.

Comparaison Avec Des Composés Similaires

When compared to other compounds, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide stands out due to its unique combination of functional groups:

Similar Compounds: : Analogous compounds might include other sulfonyl or piperidine derivatives like phenylsulfonylpiperidine or trifluoromethylbenzenes.

Uniqueness: : The combination of phenylsulfonyl and trifluoromethyl groups in a single molecule provides unique reactivity and potential biological activities not commonly found in simpler molecules.

This overview encapsulates the key aspects of this compound, highlighting its complex structure and diverse applications

Propriétés

IUPAC Name |

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQKTZJDSGRJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B2860895.png)

![13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one](/img/structure/B2860906.png)

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)

![N-[(pyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine dihydrochloride](/img/structure/B2860915.png)

![3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2860916.png)

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2860918.png)